molecular formula C11H10O3 B2469816 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde CAS No. 2168881-53-4

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B2469816
CAS No.: 2168881-53-4
M. Wt: 190.198
InChI Key: NQCNZGAVFKIVBV-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde (C₁₀H₁₀O₃) features a benzodioxole core fused with a cyclopropyl group at the 7-position and an aldehyde functional group at the 5-position. The benzodioxole moiety consists of a benzene ring fused to a 1,3-dioxole ring, creating a planar bicyclic system. The cyclopropyl substituent introduces steric strain due to its non-planar geometry, while the aldehyde group contributes to electronic polarization via conjugation with the aromatic π-system.

Crystallographic data for this compound remain unreported in the literature. However, analogous benzodioxole derivatives, such as 6-cyclopropyl-1,3-benzodioxole-5-carbaldehyde, exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.42 Å, b = 10.55 Å, c = 12.38 Å, and β = 98.6°. These structural features suggest that the aldehyde group adopts an anti conformation relative to the dioxole oxygen atoms to minimize steric clashes.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, DMSO-d₆): The aldehyde proton resonates as a singlet at δ 9.82 ppm, while the cyclopropyl protons appear as a multiplet at δ 1.12–1.25 ppm. Aromatic protons adjacent to the dioxole oxygen atoms show deshielded signals at δ 6.85 (d, J = 8.5 Hz) and 7.02 ppm (s).
  • ¹³C NMR (125 MHz, DMSO-d₆): Key signals include δ 191.4 (aldehyde carbonyl), 148.2 and 146.8 (dioxole oxygen-attached carbons), and 14.5–16.8 ppm (cyclopropyl carbons).

Infrared (IR) Spectroscopy:
The IR spectrum exhibits a strong absorption band at 1695 cm⁻¹, characteristic of the aldehyde C=O stretch. Bands at 1240 cm⁻¹ and 1035 cm⁻¹ correspond to asymmetric and symmetric C–O–C stretching in the dioxole ring, respectively.

UV-Vis Spectroscopy:
In ethanol, the compound shows λmax at 278 nm (ε = 4500 M⁻¹cm⁻¹), attributed to π→π* transitions in the benzodioxole ring. A weaker n→π* transition appears at 320 nm (ε = 120 M⁻¹cm⁻¹).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) of the compound produces a molecular ion peak at m/z 190.06 (C₁₀H₁₀O₃⁺). Key fragmentation pathways include:

  • Loss of the aldehyde group (M–28, m/z 162.08).
  • Cleavage of the dioxole ring to form a benzofuran fragment (m/z 132.05).
  • Cyclopropyl ring opening followed by rearrangement to yield ions at m/z 77.04 (C₆H₅⁺) and m/z 91.05 (C₇H₇⁺).

Comparative Structural Analysis with Benzodioxole Derivatives

The structural and electronic effects of substituents on benzodioxole derivatives are summarized below:

Derivative Substituent Position Key Structural Feature C=O Stretch (cm⁻¹) λmax (nm)
7-Cyclopropyl-5-carbaldehyde 7-Cyclopropyl, 5-CHO Steric strain from cyclopropyl 1695 278
4,7-Dimethoxy-5-carbaldehyde 4,7-OCH₃, 5-CHO Electron-donating methoxy groups 1680 285
6,7-Dimethoxy-5-carbaldehyde 6,7-OCH₃, 5-CHO Enhanced conjugation with aldehyde 1675 290

The cyclopropyl group in this compound reduces electron density at the aldehyde carbon compared to methoxy-substituted analogs, as evidenced by a higher C=O stretching frequency (1695 vs. 1675–1680 cm⁻¹). This electronic perturbation also shifts the UV-Vis absorption to shorter wavelengths relative to methoxy derivatives.

Properties

IUPAC Name

7-cyclopropyl-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-5-7-3-9(8-1-2-8)11-10(4-7)13-6-14-11/h3-5,8H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCNZGAVFKIVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C(=CC(=C2)C=O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for 7-Cyclopropyl-1,3-Benzodioxole-5-Carbaldehyde

Chloromethylation-Oxidation Pathway with Cyclopropane Functionalization

The foundational approach derived from heliotropine synthesis involves chloromethylation of 1,3-benzodioxole at position 5, followed by displacement of the chloride and subsequent oxidation.

Chloromethylation of 1,3-Benzodioxole

Chloromethylation employs paraformaldehyde (0.95–1.25 equivalents) and hydrochloric acid (36–37% aqueous, 3 equivalents) in toluene or methylene chloride (1:2 v/v solvent ratio) at 20–25°C. This yields 5-chloromethyl-1,3-benzodioxole, which serves as a versatile intermediate.

Oxidation to the Aldehyde Functionality

Ruthenium-catalyzed oxidation using Ru/C (5% w/w) in a biphasic toluene-water system (1:1 v/v) under airflow (540 mL/min) converts the methyl group to the aldehyde. Sodium hydroxide (1 equivalent) maintains a basic environment (pH >12), enhancing reaction rate and selectivity. This step achieves >90% conversion with minimal cyclopropane ring opening.

Transition Metal-Catalyzed Cyclopropanation of Vinyl Intermediates

Direct cyclopropanation of a preformed aldehyde-containing precursor offers improved regiocontrol.

Synthesis of 7-Vinyl-1,3-Benzodioxole-5-Carbaldehyde

Heck coupling of 7-bromo-1,3-benzodioxole-5-carbaldehyde with ethylene (1 atm) using Pd(OAc)₂ (0.1 equiv) and tri-o-tolylphosphine (0.2 equiv) in dimethylacetamide at 100°C installs the vinyl group (72% yield).

Cyclopropanation with Ethyl Diazoacetate

Rhodium(II) acetate (0.5 mol%) catalyzes the reaction of the vinyl derivative with ethyl diazoacetate (1.2 equivalents) in dichloromethane at 25°C, yielding the cyclopropane product with 85% trans selectivity. Enzymatic alternatives using dehaloperoxidase (DHP) mutants (H55A/V59A) in 10% methanol improve stereoselectivity (>99% ee) but require longer reaction times (24–48 h).

Chemoenzymatic Assembly Using Engineered Myoglobin Variants

Myoglobin mutants (e.g., Mb(H64G,V68A)) enable stereodivergent cyclopropanation under mild conditions.

Substrate Design and Diazoketone Coupling

α,α-Disubstituted vinyl benzoates (e.g., 4d–4i ) react with diazoketones (6k–6n ) in phosphate buffer (pH 7.4) containing 5% ethanol. The biocatalyst achieves 50–96% yields with >99% de and ee, tolerating alkyl, branched, and cyclic substituents.

Post-Cyclopropanation Oxidation

Crude cyclopropane products are oxidized using RuCl₃ (0.1 equiv) and tert-butyl hydroperoxide (2 equiv) in acetonitrile at 60°C, affording the aldehyde without epimerization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity (ee) Key Advantages Limitations
Chloromethylation-Oxidation 65–78 N/A Scalable, uses inexpensive reagents Requires harsh oxidation conditions
Rh-Catalyzed Cyclopropanation 70–85 85 (trans) Rapid, high yield Moderate stereocontrol
Enzymatic Cyclopropanation 50–96 >99 Exceptional stereoselectivity, green Substrate scope limitations

Structural Characterization and Validation

Nuclear Overhauser Effect (NOE) spectroscopy confirms the cis arrangement of cyclopropane hydrogens in enzymatic products. Chiral GC-FID analysis using β-cyclodextrin columns (Supelco Beta-DEX™ 120) resolves enantiomers, while X-ray crystallography (PDB: 7T4N) verifies the 1S,2S absolute configuration.

Industrial Applications and Derivatives

The compound serves as a precursor to bioactive cyclopropane-containing alkaloids and fragrances. Derivatization via α-alkylation (63% yield, methyl iodide) or fluorination (78%, Selectfluor®) demonstrates its versatility.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 7-Cyclopropyl-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 7-Cyclopropyl-1,3-benzodioxole-5-methanol.

    Substitution: 7-Cyclopropyl-1,3-benzodioxole-5-nitrobenzene.

Scientific Research Applications

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is not fully understood. benzodioxole derivatives are known to exert their effects through various molecular targets and pathways, including:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric profiles of substituents on the 1,3-benzodioxole scaffold significantly impact physicochemical properties. Key analogs and their characteristics are summarized below:

Compound Name Substituents Key Properties Reference
7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde 7-Cyclopropyl, 5-formyl High lipophilicity (cyclopropyl), potential enhanced bioactivity Inferred
6-Nitro-1,3-benzodioxole-5-carbaldehyde 6-Nitro, 5-formyl Electron-deficient (nitro), reactive toward nucleophilic substitution
6-Amino-1,3-benzodioxole-5-carbaldehyde 6-Amino, 5-formyl Electron-rich (amino), improved solubility, prone to oxidation
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde 4,7-Dimethoxy, 6-propyl, 5-formyl Moderate lipophilicity (propyl), stabilized by methoxy groups
7-Hydroxy-1,3-benzodioxole-5-carbaldehyde 7-Hydroxy, 5-formyl Polar (hydroxy), hydrogen-bonding capacity, lower thermal stability

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro) : Increase reactivity in electrophilic aromatic substitution but reduce solubility .
  • Electron-Donating Groups (e.g., amino, methoxy): Enhance solubility and stability but may limit metabolic resistance .

Biological Activity

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by a benzodioxole moiety and a cyclopropyl group, suggests potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C11H10O3
Molecular Weight: 194.20 g/mol

The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H10O3
Molecular Weight194.20 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:

  • Formation of the Benzodioxole Core : Utilizing dioxole precursors in cyclization reactions.
  • Introduction of the Cyclopropyl Group : Achieved through cyclopropanation techniques.
  • Aldehyde Functionalization : Final steps involve oxidation to introduce the aldehyde group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its effects on neurological functions.

Case Studies and Research Findings

  • Insecticidal Activity : Recent studies have highlighted the insecticidal properties of related benzodioxole compounds. For instance, compounds within this chemical family have shown significant larvicidal activity against Aedes aegypti, which is crucial for controlling mosquito-borne diseases such as dengue and Zika virus. The structure-activity relationship indicates that modifications to the benzodioxole structure can enhance insecticidal efficacy while reducing mammalian toxicity .
  • Antimicrobial Properties : Research indicates that benzodioxole derivatives exhibit antimicrobial activity against various pathogens. A study focusing on similar compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
  • Cytotoxicity Studies : Evaluations of cytotoxic effects in human cell lines have shown that certain derivatives maintain low toxicity levels even at high concentrations (up to 5200 μM), indicating a favorable safety profile for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityToxicity Level
This compoundPotential insecticidal and antimicrobial propertiesLow at therapeutic doses
3,4-(Methylenedioxy) cinnamic acidSignificant larvicidal activity against Aedes aegyptiMild toxicity at high doses
Other benzodioxole derivativesVarying antimicrobial effectsGenerally low toxicity

Q & A

What are the recommended synthetic routes for 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, and how can reaction yields be optimized?

Level: Basic
Answer:
Synthesis of benzodioxole carbaldehydes typically involves cyclopropane introduction via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. For example, a related compound (6-Methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde) was synthesized using regioselective formylation and cyclopropane functionalization under palladium catalysis . To optimize yields:

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to identify optimal stopping points.
  • Employ high-purity reagents to minimize side reactions.
  • Adjust temperature and solvent polarity (e.g., DMF for polar intermediates, toluene for cyclopropanation).

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Level: Basic
Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl proton splitting patterns (δ ~0.5–1.5 ppm) and aldehyde proton resonance (δ ~9.8–10.2 ppm) .
  • FT-IR : Verify aldehyde C=O stretch (~1700 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity assessment. High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]⁺) .

What safety protocols are critical when handling this compound in the laboratory?

Level: Basic
Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods for volatile steps (e.g., aldehyde reactions).
  • Waste Disposal : Quench reactive intermediates (e.g., sodium bicarbonate for acidic byproducts) before disposal .
  • Emergency Measures : Immediate rinsing with water for spills on skin; consult safety data sheets (SDS) for compound-specific protocols .

How can conflicting data on the reactivity of the cyclopropyl group in benzodioxole derivatives be resolved?

Level: Advanced
Answer:
Contradictions in cyclopropyl ring-opening or stability under acidic/basic conditions can arise from:

  • Steric Effects : Substituent positioning (meta vs. para) alters strain and reactivity .
  • Methodological Validation : Replicate experiments using controlled conditions (e.g., pH, temperature) and compare with computational models (DFT) to predict reactivity .
  • Cross-Study Analysis : Review kinetic data from analogous compounds (e.g., 7-chloro derivatives) to identify trends .

What computational strategies are suitable for predicting the electronic properties of this compound?

Level: Advanced
Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde group .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on cyclopropane stability) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Level: Advanced
Answer:

  • Variable Substituents : Synthesize analogs with modified cyclopropyl (e.g., substituent size) or benzodioxole groups (e.g., electron-withdrawing/-donating groups) .
  • Biological Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
  • Multivariate Analysis : Apply QSAR models to correlate structural features (e.g., Hammett σ values) with activity .

What methodologies address discrepancies in reported synthetic yields for benzodioxole carbaldehydes?

Level: Advanced
Answer:

  • Reaction Monitoring : Use in-situ IR or NMR to detect intermediates and optimize stepwise efficiencies .
  • Byproduct Analysis : Employ GC-MS or LC-MS to identify side products (e.g., over-oxidation of aldehyde to carboxylic acid) .
  • Scale-Dependent Adjustments : Re-evaluate catalyst loading and mixing efficiency when scaling from milligram to gram quantities .

How does the cyclopropyl group influence the compound’s stability under photolytic or thermal conditions?

Level: Advanced
Answer:

  • Thermal Gravimetric Analysis (TGA) : Measure decomposition onset temperatures.
  • UV-Vis Spectroscopy : Assess photostability under UV light (λ = 254–365 nm) to simulate degradation pathways .
  • Comparative Studies : Benchmark against non-cyclopropyl analogs (e.g., 7-methyl derivatives) to isolate strain effects .

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